molecular formula C7H6N2O2S B13453839 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid

Cat. No.: B13453839
M. Wt: 182.20 g/mol
InChI Key: SWSISHNNUDNUOK-UHFFFAOYSA-N
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Description

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the condensation of 2-aminothiazole with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then cyclized to form the desired imidazo[4,3-b][1,3]thiazole ring system.

Industrial Production Methods: In an industrial setting, the synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of modern catalysts and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)9-3-8-2-5(9)12-4/h2-3H,1H3,(H,10,11)

InChI Key

SWSISHNNUDNUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=NC=C2S1)C(=O)O

Origin of Product

United States

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